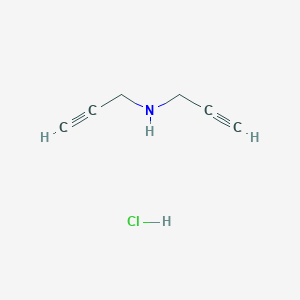

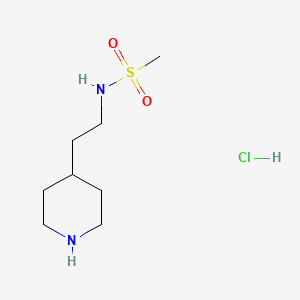

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride

説明

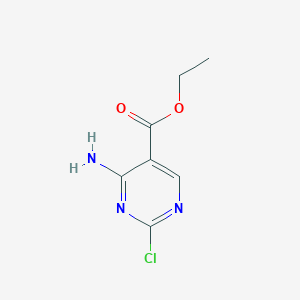

“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is a chemical compound with the molecular formula C8H18N2O2S•HCl . It has a molecular weight of 242.77 g/mol . This compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for “N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” is 1S/C8H18N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h8-10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride” has a molecular weight of 242.77 g/mol . The compound is intended for research use only, not for diagnostic or therapeutic use .科学的研究の応用

Proteomics Research

N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride: is utilized in proteomics research, where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its role in the study of protein expression, modification, and interaction is crucial for understanding biological processes at a molecular level .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It could be a precursor or an intermediate in the synthesis of pharmaceuticals. The compound’s structural features are analyzed for drug design, considering factors like bioavailability, selectivity, and potency .

Biochemical Research

The compound finds its application in biochemical research, particularly in the study of biochemical pathways and processes. It may be used to modulate enzymes or receptors in vitro, helping to elucidate their function and regulation .

Analytical Chemistry

In analytical chemistry, N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride can be used as a standard or a reference compound. It aids in the development of analytical methods for detecting or quantifying similar structures in complex mixtures .

Neuroscience

This compound is of interest in neuroscience research due to its piperidine moiety, a structural feature present in various neurological agents. It may be used in the development of new treatments for neurological disorders or as a tool to study neurotransmitter systems .

Material Science

In the field of material science, the compound’s unique properties could be harnessed in the creation of new materials. Its chemical stability and reactivity make it a candidate for developing novel polymers or coatings with specific desired characteristics .

特性

IUPAC Name |

N-(2-piperidin-4-ylethyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-7-4-8-2-5-9-6-3-8;/h8-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCROSUHUNEDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608263 | |

| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70922-37-1 | |

| Record name | Methanesulfonamide, N-[2-(4-piperidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70922-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Piperidin-4-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。